molecular formula C23H24FN5OS B2732761 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-02-0

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2732761
CAS RN: 898368-02-0
M. Wt: 437.54
InChI Key: OOXOZHZVHWFKMA-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield was 80% and the melting point was 89–91°C .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .


Physical And Chemical Properties Analysis

The physical properties of this compound include a pale yellow solid form and a melting point of 89–91°C .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to generate hybrid molecules containing different cores, such as 1,3-oxazol(idin)e and 1,2,4-triazole, among others. These compounds exhibit a range of biological activities, including antimicrobial, antilipase, and antiurease activities, suggesting potential for therapeutic applications in treating infections and other conditions (Başoğlu et al., 2013).

Antagonist Activity for Neurotransmitter Receptors

Compounds with structures incorporating 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, linked with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups, have shown significant 5-HT2 antagonist activity. This implies a potential application in designing drugs targeting serotonin receptors for psychiatric and neurological disorders (Watanabe et al., 1992).

Antimicrobial and Anti-Inflammatory Applications

The synthesis of new 1,2,4-triazole derivatives has led to compounds with notable antimicrobial activities. Additionally, some derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting a broad spectrum of pharmacological benefits (Bektaş et al., 2007) (Tozkoparan et al., 2004).

Antitumor Activities

Thiazolidinone derivatives, characterized by their novel thiazole and triazine cores, have been evaluated for their antimicrobial potency and, importantly, some have shown promising antitumor activities. This underscores the potential of such compounds in cancer therapy (Patel et al., 2012).

Mycobacterium tuberculosis Inhibition

Hybrid analogues incorporating thiazole and aminopiperidine have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, highlighting their potential role in combating tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of this compound.

properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-6-4-3-5-7-16)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXOZHZVHWFKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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